molecular formula C2BrCl2N B141491 Bromodichloroacetonitrile CAS No. 60523-73-1

Bromodichloroacetonitrile

Cat. No.: B141491
CAS No.: 60523-73-1
M. Wt: 188.84 g/mol
InChI Key: XDJVVCPVQOCPJI-UHFFFAOYSA-N
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Description

Bromodichloroacetonitrile (BDCAN) (CAS: 60523-73-1) is a nitrogen-containing disinfection byproduct (DBP) formed during the chlorination or bromination of water containing organic matter. It belongs to the haloacetonitrile (HAN) class of compounds, characterized by a nitrile group (-C≡N) substituted with halogens. BDCAN has a molecular formula of C₂BrCl₂N, a molecular weight of 188.84 g/mol, and physical properties including a density of 2.076 g/cm³, boiling point of 108.7°C, and sensitivity to light .

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed for its detection, often in tandem with other DBPs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromodichloroacetonitrile can be synthesized through the halogenation of acetonitrile. The process involves the reaction of acetonitrile with bromine and chlorine under controlled conditions. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of organic matter in water. This process is part of the broader water treatment protocols aimed at disinfecting drinking water. The formation of this compound is a byproduct of these disinfection processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while substitution reactions can produce a range of substituted acetonitriles .

Scientific Research Applications

Bromodichloroacetonitrile (BDCAN) is a chemical compound that has garnered attention in various scientific research applications, particularly in the fields of environmental science, analytical chemistry, and toxicology. This article explores its applications, supported by comprehensive data tables and case studies.

Disinfection By-Product Studies

BDCAN is recognized as a disinfection by-product formed during the chlorination of water containing organic matter. Its presence in treated water has raised concerns due to its potential health effects. Research indicates that BDCAN can contribute to cellular toxicity and oxidative stress in aquatic organisms.

Case Study: Toxicity Assessment

A study conducted on the toxicity of DBPs, including BDCAN, revealed significant cellular damage in Chinese hamster ovary (CHO) cells when exposed to chlorinated effluents. The study highlighted that BDCAN, along with other DBPs, induced oxidative stress leading to DNA damage and cell death .

Environmental Impact Assessments

The environmental implications of BDCAN are significant, especially concerning its accumulation in aquatic ecosystems. Research has shown that BDCAN can adversely affect aquatic life by disrupting reproductive and developmental processes.

Data Table: Environmental Toxicity of DBPs

Disinfection By-ProductToxicity Level (µg/L)Effect on Aquatic Life
This compound5.1 ± 3.1Cell toxicity observed
Chloroform332 ± 122Growth inhibition
Dibromochloromethane0.6 ± 0.5Morphological changes
Bromoform1.9 ± 1.0Hatching rate reduction

Analytical Chemistry

BDCAN serves as a target compound in analytical chemistry for developing methods to detect and quantify DBPs in water samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to analyze the concentration of BDCAN in various water sources.

Case Study: Method Development

In a recent study, researchers developed a sensitive analytical method for detecting BDCAN in drinking water supplies using solid-phase microextraction (SPME) coupled with GC-MS. This method demonstrated high sensitivity and selectivity, enabling accurate monitoring of BDCAN levels in compliance with environmental regulations .

Health Risk Assessments

Given its classification as a potential carcinogen, BDCAN is included in health risk assessments related to water quality standards. Studies have linked exposure to DBPs like BDCAN with adverse health outcomes, including increased cancer risk.

Data Table: Health Risk Factors

Health OutcomeExposure Level (µg/L)Associated Risk
Cancer>10Elevated risk
Reproductive issues>5Developmental toxicity
Respiratory problems>1Chronic effects

Mechanism of Action

The mechanism of action of bromodichloroacetonitrile involves its interaction with biological molecules. It can form adducts with proteins and DNA, leading to potential mutagenic and carcinogenic effects. The exact molecular targets and pathways are still under investigation, but its reactivity with nucleophilic sites in biological macromolecules is a key aspect of its mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

HANs are a critical subgroup of DBPs with varying halogen substitutions (Cl, Br, I). Below is a detailed comparison of BDCAN with structurally related HANs:

Table 1: Key Haloacetonitriles (HANs) and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Halogens Toxicity Profile Occurrence in Water Systems
Bromodichloroacetonitrile 60523-73-1 C₂BrCl₂N 188.84 1 Br, 2 Cl Suspected carcinogen; genotoxicity data pending Detected in drinking water, swimming pools
Dichloroacetonitrile (DCAN) 3018-12-0 C₂Cl₂N 109.94 2 Cl Negative in skin tumor initiation; equivocal genotoxicity Common in chlorinated water
Tribromoacetonitrile (TBAN) 3252-43-5 C₂Br₃N 280.76 3 Br High reactivity due to bromine leaving groups; potential cytotoxicity Less common; higher bromine content correlates with bromide-rich source water
Bromochloroacetonitrile (BCAN) 83463-62-1 C₂BrClN 144.39 1 Br, 1 Cl Limited toxicity data; structurally intermediate between DCAN and BDCAN Detected in mixed halogenation scenarios
Dibromochloroacetonitrile (DBCAN) 144772-39-4 C₂Br₂ClN 229.28 2 Br, 1 Cl Higher bromine content may enhance toxicity; understudied Rare; requires specific bromide/chlorine ratios

Key Findings from Comparative Analysis

Structural and Reactivity Differences: BDCAN contains one bromine and two chlorine atoms, whereas TBAN and DBCAN have higher bromine content. Bromine’s larger atomic size and better leaving group ability (compared to chlorine) may increase reactivity and toxicity in brominated HANs . DCAN, with only chlorine substituents, shows lower genotoxicity in some assays but remains a concern due to its prevalence .

Toxicity and Carcinogenicity: BDCAN is prioritized in EPA risk assessments due to its structural similarity to trichloroacetonitrile (TCAN), a compound with known mutagenic properties .

Environmental Occurrence :

  • BDCAN and DCAN are frequently detected in chlorinated water systems, with concentrations influenced by organic precursor levels and disinfectant type .
  • Brominated HANs like TBAN and DBCAN are more prevalent in bromide-rich waters (e.g., coastal regions or recycled water) due to bromine substitution during disinfection .

Analytical Challenges :

  • BDCAN and other HANs require sensitive GC-MS or LC-MS/MS methods for detection, often as part of multi-component DBP panels .

Biological Activity

Bromodichloroacetonitrile (BDCAN) is a nitrogen-containing disinfection byproduct (DBP) formed during the chlorination of water containing organic matter and nitrogenous compounds. Its biological activity has garnered attention due to its potential toxic effects on human health and the environment. This article explores the biological activity of BDCAN, including its mechanisms of toxicity, mutagenicity, and implications for public health.

BDCAN is one of several haloacetonitriles (HANs) that can form during water treatment processes. It is characterized by its chemical structure, which includes bromine and chlorine atoms attached to an acetonitrile backbone. The formation of BDCAN and other DBPs is influenced by the presence of organic precursors in source water, particularly those containing nitrogen.

Mechanisms of Toxicity

Research indicates that BDCAN exhibits cytotoxic and genotoxic properties, primarily through the induction of oxidative stress and the activation of cellular signaling pathways. A study highlighted that exposure to BDCAN leads to increased levels of reactive oxygen species (ROS) in human keratinocytes, which activates the nuclear factor erythroid 2-related factor 2 (NRF2) antioxidant response pathway . The activation of NRF2 results in the upregulation of various antioxidant genes, which serve to mitigate oxidative damage.

Table 1: Key Findings on BDCAN's Biological Activity

Study Findings Methodology
Induces oxidative stress in HaCaT cells; activates NRF2 pathwayCell culture experiments with varying concentrations
Exhibits mutagenic properties; significant increase in revertant coloniesAmes test for mutagenicity
Identified as a toxic DBP with potential carcinogenic effectsReview of existing literature on DBPs

Mutagenicity and Carcinogenic Potential

Studies have demonstrated that BDCAN possesses mutagenic properties. For instance, an Ames test conducted on BDCAN revealed a dose-dependent increase in revertant colonies, indicating its potential to cause genetic mutations . Furthermore, evaluations from the National Toxicology Program (NTP) have classified certain haloacetic acids, including compounds related to BDCAN, as reasonably anticipated human carcinogens based on sufficient evidence from animal studies .

Case Studies

Case Study 1: Human Keratinocyte Response
In a controlled laboratory setting, human keratinocyte cells (HaCaT) were exposed to various concentrations of BDCAN. The results showed that higher concentrations resulted in significant ROS accumulation within one hour, leading to cellular stress responses. The expression of ARE-dependent genes was evaluated using RT-qPCR, confirming that BDCAN exposure enhances antioxidant gene expression in a concentration-dependent manner .

Case Study 2: Environmental Impact Assessment
A comprehensive study assessed the presence and impact of BDCAN in treated drinking water across various locations. The findings indicated that while concentrations were generally low (e.g., 1.2 μg L−1), the cumulative effects of multiple DBPs could pose significant health risks over time . The study emphasized the importance of monitoring DBP levels in drinking water sources.

Q & A

Q. What analytical methods are recommended for detecting Bromodichloroacetonitrile (BDCAN) in environmental samples?

Basic Research Question
BDCAN is typically detected using gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD). For environmental water samples, EPA Method 551.1 and similar protocols recommend using GC-ECD with a DB-5 or equivalent capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness) to separate BDCAN from co-eluting disinfection byproducts (DBPs) like dibromoacetonitrile and chloroform . Calibration standards (e.g., 1–100 µg/mL in methanol) should be prepared using certified reference materials to ensure accuracy . Sample preservation requires acidification to pH <2 with HCl and storage at 4°C to prevent degradation .

Q. What are the primary sources and formation mechanisms of BDCAN in water systems?

Basic Research Question
BDCAN forms during chlorination/chloramination of water containing natural organic matter (NOM) and bromide/chloride ions. Its formation is influenced by:

  • Disinfectant type : Higher yields occur with chloramines than free chlorine due to slower reaction kinetics .
  • pH : Neutral to slightly alkaline conditions (pH 7–8) favor BDCAN generation via haloacetonitrile pathways .
  • Precursor availability : Amino groups in dissolved organic nitrogen (DON) react with halogenating agents to form nitriles .

Q. How can researchers optimize GC conditions to resolve BDCAN from co-eluting compounds in complex matrices?

Advanced Research Question
Co-elution challenges arise in environmental samples containing multiple DBPs. Optimization strategies include:

  • Temperature programming : Start at 35°C (hold 5 min), ramp at 10°C/min to 150°C, then 25°C/min to 250°C .
  • Column selection : Polar columns (e.g., DB-624) improve separation of polar nitriles but may increase run time.
  • Selective detectors : Use GC-MS in selected ion monitoring (SIM) mode (m/z 75, 130 for BDCAN) to enhance specificity . Confirm retention times using deuterated internal standards (e.g., d3-BDCAN) .

Q. How should contradictory cytotoxicity data for BDCAN be reconciled across studies?

Advanced Research Question
Discrepancies in cytotoxicity results (e.g., IC50 values) may stem from:

  • Cell line variability : HepG2 (liver) vs. RAW 264.7 (macrophage) cells differ in metabolic activity and detoxification pathways .
  • Exposure duration : Acute (24 hr) vs. chronic (72 hr) exposures alter oxidative stress responses .
  • Statistical normalization : Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal data and report effect sizes with 95% confidence intervals . Meta-analyses of raw data (e.g., via PRISMA guidelines) can identify confounding variables .

Q. What are validated toxicity assessment protocols for BDCAN in aquatic studies?

Basic Research Question
Standardized protocols include:

  • In vitro assays : MTT assay for cell viability, Comet assay for DNA damage, and ROS detection via DCFH-DA fluorescence .
  • In vivo models : Zebrafish embryo toxicity tests (FET; OECD 236) with endpoints like mortality, hatching delay, and teratogenicity .
  • Quality controls : Include positive controls (e.g., hydrogen peroxide for oxidative stress) and solvent controls (≤0.1% methanol) .

Q. What strategies are effective for synthesizing isotopically labeled BDCAN for tracer studies?

Advanced Research Question
Synthesis of stable isotope-labeled BDCAN (e.g., ¹³C or ¹⁵N) involves:

  • Precursor substitution : React ¹³C-acetonitrile with BrCl₂ under UV light to introduce isotopic labels .
  • Purification : Use preparative GC or liquid chromatography (LC) to isolate labeled compounds, confirmed via high-resolution MS (HRMS) and NMR .
  • Validation : Compare isotopic enrichment (>98%) and purity (GC-FID) against unlabeled standards .

Q. What are key considerations for preserving BDCAN in water samples prior to analysis?

Basic Research Question
To minimize degradation:

  • Immediate acidification : Add 6M HCl to pH 2.0 ± 0.2 to inhibit microbial activity .
  • Low-temperature storage : Store samples at 4°C in amber glass vials to prevent photolysis .
  • Quenching agents : Avoid ascorbic acid (interferes with nitriles); use ammonium chloride for chlorinated samples .

Q. How can multivariate models predict BDCAN’s environmental fate?

Advanced Research Question
Multivariate approaches include:

  • Principal Component Analysis (PCA) : Correlate BDCAN concentrations with water quality parameters (TOC, UV254, bromide) to identify dominant formation pathways .
  • Machine learning : Train random forest models on historical DBP data to predict BDCAN levels under varying disinfection scenarios .
  • Kinetic modeling : Use second-order rate constants for reactions between NOM and halogens to simulate formation potential .

Q. Notes

  • Methodological rigor : Follow journal guidelines for reporting experimental details (e.g., Beilstein Journal’s requirements for compound characterization) .
  • Ethical compliance : For toxicology studies involving animal models, adhere to institutional review protocols .
  • Data transparency : Archive raw chromatograms and toxicity datasets in repositories like Figshare or Zenodo .

Properties

IUPAC Name

2-bromo-2,2-dichloroacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrCl2N/c3-2(4,5)1-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJVVCPVQOCPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(Cl)(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021508
Record name Bromodichloroacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60523-73-1
Record name Bromodichloroacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060523731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromodichloroacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

CID 86165267
Bromodichloroacetonitrile
CID 86165267
Bromodichloroacetonitrile
CID 86165267
Bromodichloroacetonitrile
CID 86165267
Bromodichloroacetonitrile
CID 86165267
Bromodichloroacetonitrile

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